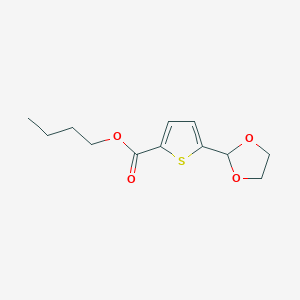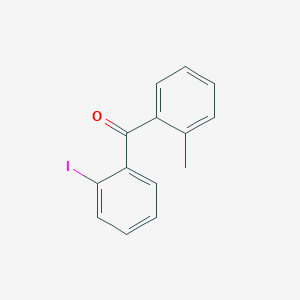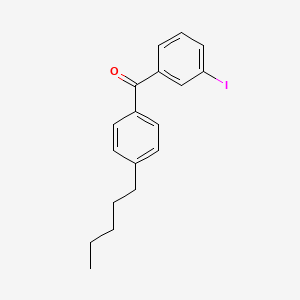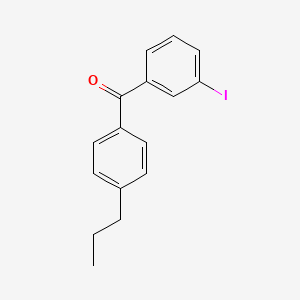
Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
High-Yield Synthesis and Applications
High-Yield Synthesis in Organic Compounds : An efficient high-yield synthesis method for D-ribo-phytosphingosine was developed, using a compound similar to Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, showcasing its potential in complex organic synthesis processes (Lombardo et al., 2006).
Synthesis of Cyclopent-1-enecarboxylates : A novel method for synthesizing cyclopent-1-enecarboxylates involved a key step using a compound structurally similar to this compound, indicating its utility in producing cyclic compounds (Krawczyk & Albrecht, 2008).
Material Science and Industrial Applications
Copper-Facilitated Synthesis for Diverse Structures : The paper describes a method for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting the role of similar compounds in facilitating the synthesis of diverse structures (Hergert et al., 2018).
Renewable Gasoline and Fuel Additives : A study on 2,3-Butanediol, which is structurally related to the compound , revealed its potential in creating sustainable gasoline blending components, diesel oxygenates, and industrial solvents, suggesting a similar potential for this compound (Harvey et al., 2016).
Chemical Reactions and Mechanisms
Radical Reactions in Organic Chemistry : The paper discusses radical reactions of substituted 1,3-dioxolan-4-ones, which could provide insights into the behavior of this compound in similar radical reaction settings (Beckwith & Chai, 1993).
Photoelectric Conversion in Solar Cells : A study on carboxylated cyanine dyes, involving 1,3-dioxolane, showcased their use in improving the photoelectric conversion efficiency of dye-sensitized solar cells, hinting at potential applications of similar compounds in solar energy technology (Wu et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-2-3-6-14-11(13)9-4-5-10(17-9)12-15-7-8-16-12/h4-5,12H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFEPFEKYVYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641886 |
Source


|
| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-14-0 |
Source


|
| Record name | Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














